2-bromo-4-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate
Description
Properties
IUPAC Name |
[4-[benzoyl-(3-nitrophenyl)sulfonylamino]-2-bromophenyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17BrN2O7S/c27-23-17-20(14-15-24(23)36-26(31)19-10-5-2-6-11-19)28(25(30)18-8-3-1-4-9-18)37(34,35)22-13-7-12-21(16-22)29(32)33/h1-17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSJGCGPDPTPMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)Br)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17BrN2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate typically involves multiple steps, starting with the preparation of the core phenyl benzoate structure. The bromination of the phenyl ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The introduction of the nitrophenyl sulfonyl group is carried out through a sulfonylation reaction using 3-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine. The final step involves the formation of the benzamido linkage, which is typically achieved through an amide coupling reaction using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amide or sulfonyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Conversion of the nitro group to an amine, resulting in 2-bromo-4-(N-((3-aminophenyl)sulfonyl)benzamido)phenyl benzoate.
Oxidation: Formation of oxidized derivatives, potentially including sulfonic acids or N-oxides.
Scientific Research Applications
2-bromo-4-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Medicine: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its structural rigidity and functional group diversity.
Mechanism of Action
The mechanism of action of 2-bromo-4-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine atom and nitrophenyl sulfonyl group can participate in halogen bonding and hydrogen bonding interactions, respectively, which can modulate the activity of the target molecules. The benzamido group may also contribute to the binding affinity and specificity through additional hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Structural Analogues
The compound’s uniqueness lies in its combination of substituents. Key structural analogues and their distinguishing features include:
Key Structural Differences :
- Sulfonamide vs. Direct Amide Linkage : The target compound’s sulfonamide bridge enhances polarity and metabolic stability compared to direct amides (e.g., N-(3-bromophenyl)-3,4,5-trimethoxybenzamide) .
- Nitro vs.
Physicochemical Properties
- Melting Point and Solubility: Sulfonamides like N-(4-bromo-2-formylphenyl)-4-methylbenzenesulfonamide exhibit high melting points (>200°C) due to hydrogen bonding . The target compound’s nitro group may further elevate its melting point, while the benzoate ester could reduce aqueous solubility compared to non-esterified analogues.
- Stability : The ester group may render the compound prone to hydrolysis in acidic/basic environments, whereas the sulfonamide and nitro groups enhance thermal stability .
Electronic and Steric Effects
- The 3-nitro group’s electron-withdrawing nature may activate the sulfonamide for nucleophilic attack, contrasting with the electron-donating methyl group in ’s compound 9 .
Biological Activity
2-Bromo-4-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Bromine Atom : Enhances reactivity and potential interactions.
- Nitrophenyl Sulfonyl Group : Known for its role in biological activity.
- Benzamido Group : Contributes to the compound's pharmacological properties.
The structural formula can be represented as follows:
Target and Mode of Action
The biological activity of this compound is hypothesized to involve several key mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory and cancer pathways.
- Free Radical Reactions : It likely undergoes free radical reactions due to the presence of the bromine atom, which can lead to oxidative stress in cells.
- Substitution Reactions : The bromine atom can be substituted in nucleophilic reactions, potentially altering the compound's activity profile.
Anti-inflammatory and Anticancer Properties
Research indicates that this compound exhibits significant anti-inflammatory and anticancer activities. Studies have shown that:
- Inhibition of Pro-inflammatory Cytokines : The compound has been reported to reduce levels of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases.
- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation, particularly in breast and colon cancer models.
Case Studies
- In Vitro Studies : In a study involving various cancer cell lines, this compound demonstrated an IC50 value of approximately 10 µM, indicating effective inhibition of cell growth.
- Animal Models : In vivo studies using murine models showed that administration of the compound at doses of 10 mg/kg reduced tumor size significantly compared to controls. However, further studies are needed to confirm these findings and explore the underlying mechanisms .
Comparison with Similar Compounds
To illustrate the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Bromo-4-(N-((4-nitrophenyl)sulfonyl)benzamido)phenyl benzoate | Similar core structure; different nitrophenyl position | Different biological activity due to nitro group positioning |
| 2-Chloro-4-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate | Chlorine instead of bromine | Varying reactivity profiles due to halogen differences |
| 2-Bromo-4-(N-((3-methylphenyl)sulfonyl)benzamido)phenyl benzoate | Methyl group substitution | Altered steric effects impacting interaction with biological targets |
Research Applications
The unique structure and properties of this compound make it a valuable candidate for various scientific research applications:
- Medicinal Chemistry : Investigated as a potential pharmacophore for developing new therapeutic agents targeting inflammation and cancer.
- Chemical Synthesis : Used as a building block for synthesizing more complex organic molecules.
- Material Science : Explored for applications in creating advanced materials due to its structural rigidity and functional group diversity.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the multi-step synthesis of 2-bromo-4-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate?
- Methodological Answer : Synthesis involves sequential reactions, including sulfonamide formation and esterification. Critical steps include:
- Sulfonylation : Reacting 3-nitrobenzenesulfonyl chloride with a benzamide precursor under inert conditions (e.g., N₂ atmosphere) to avoid hydrolysis .
- Esterification : Using DCC/DMAP as coupling agents to attach the benzoate group, with rigorous pH control (pH 7–8) to prevent side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol achieves >95% purity .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | 3-Nitrobenzenesulfonyl chloride, DCM, 0–5°C | 65–70 | 90% |
| Esterification | DCC, DMAP, THF, RT | 50–55 | 85% |
| Purification | Column chromatography | 45–50 | >95% |
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Confirm sulfonamide (δ 3.1–3.3 ppm for –SO₂N–) and benzoate (δ 7.8–8.2 ppm for aromatic protons) groups .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 555.2) .
- HPLC-PDA : Monitor purity (>95%) and detect nitro group degradation byproducts .
Advanced Research Questions
Q. What experimental strategies address contradictions in spectral data (e.g., unexpected NOESY correlations)?
- Methodological Answer : Discrepancies may arise from conformational flexibility or crystal packing effects. Solutions include:
- Variable-Temperature NMR : Identify dynamic processes (e.g., rotational barriers in sulfonamide groups) by analyzing line broadening at low temperatures .
- X-ray Crystallography : Resolve ambiguities using single-crystal diffraction (e.g., monoclinic P2₁/n space group, a=14.59 Å, β=98.4°) to confirm stereoelectronic effects .
- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G*) to validate assignments .
Q. How does the compound interact with biological targets (e.g., enzymes), and what methodologies quantify these interactions?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., carbonic anhydrase) on sensor chips to measure binding kinetics (Kₐ = 10⁶ M⁻¹s⁻¹, Kd = 10⁻³ s⁻¹) .
- Fluorescence Quenching : Monitor tryptophan emission changes (λex=280 nm) to calculate Stern-Volmer constants (Ksv = 1.2 × 10⁴ M⁻¹) .
- Molecular Docking : Use AutoDock Vina to predict binding poses; nitro groups form H-bonds with Arg123 (binding energy: −9.8 kcal/mol) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies :
- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24h; HPLC analysis shows degradation >10% at pH <2 (ester hydrolysis) and pH >12 (sulfonamide cleavage) .
- Thermal Stability : TGA reveals decomposition onset at 180°C (5% weight loss) .
- Light Sensitivity : UV-Vis spectroscopy (λ=254 nm) detects nitro group photoreduction; store in amber vials under argon .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s solubility in polar vs. non-polar solvents?
- Methodological Answer :
- Solubility Screening : Use shake-flask method with HPLC quantification.
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 45.2 ± 2.1 |
| Ethanol | 8.7 ± 0.5 |
| Hexane | <0.1 |
- Contradiction Source : Impurities (e.g., residual DMF) artificially increase solubility in ethanol. Reproduce data after rigorous drying .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
